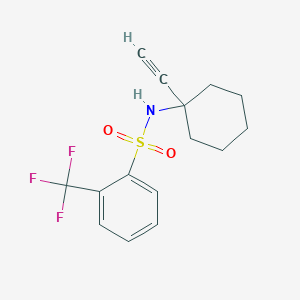
N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide: is a synthetic organic compound characterized by the presence of an ethynyl group attached to a cyclohexyl ring, a trifluoromethyl group attached to a benzene ring, and a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Formation of the Ethynylcyclohexyl Intermediate: The initial step involves the alkylation of cyclohexylamine with an ethynyl halide under basic conditions to form 1-ethynylcyclohexylamine.
Sulfonamide Formation: The intermediate is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the ethynyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of new functional groups onto the benzene ring.
科学研究应用
Chemistry
In chemistry, N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl and sulfonamide groups.
作用机制
The mechanism of action of N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The ethynyl group may also participate in π-π stacking interactions with aromatic residues.
相似化合物的比较
Similar Compounds
- N-(1-ethynylcyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea
- Benzenesulfonamide, N-(1-ethynylcyclohexyl)-4-methyl-
Uniqueness
Compared to similar compounds, N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both the ethynyl and trifluoromethyl groups provides a distinctive combination of electronic and steric properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2S/c1-2-14(10-6-3-7-11-14)19-22(20,21)13-9-5-4-8-12(13)15(16,17)18/h1,4-5,8-9,19H,3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGUVQUPKMGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














